molecular formula C7H9LiN2O3 B6291612 Lithium 3-(methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylate CAS No. 2460255-86-9

Lithium 3-(methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B6291612
CAS No.: 2460255-86-9
M. Wt: 176.1 g/mol
InChI Key: WEYGVDLNXNIOJL-UHFFFAOYSA-M
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Description

Lithium 3-(methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS 2460255-86-9) is a chemical reagent with the molecular formula C7H9LiN2O3 and a molecular weight of 176.10 g/mol . Its structure features a pyrazole ring core that is methylated at the 1-position and functionalized with a methoxymethyl group at the 3-position, presenting as a carboxylate salt . This salt form may offer advantages in solubility and reactivity for synthetic applications. This compound serves as a versatile synthetic intermediate and building block in organic and medicinal chemistry research. Pyrazole carboxylate derivatives are of significant interest in pharmaceutical development for their potential biological activities. Specifically, such heterocyclic scaffolds are valuable in the design and synthesis of novel molecules, including indole-pyrazole hybrids, which are investigated as potential therapeutic agents . Some related compounds have been studied for their antiproliferative activities and evaluated as inhibitors of tubulin polymerization, a key target in cancer research . Researchers utilize this compound For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use. Proper handling procedures are required; consult the Safety Data Sheet (SDS) before use. Typically, it should be stored sealed in a dry environment .

Properties

IUPAC Name

lithium;5-(methoxymethyl)-2-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3.Li/c1-9-6(7(10)11)3-5(8-9)4-12-2;/h3H,4H2,1-2H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYGVDLNXNIOJL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1C(=CC(=N1)COC)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Trichloromethyl Enone Precursor

The reaction begins with (E)-4-methoxymethyl-1,1,1-trichlorobut-2-en-3-one, synthesized via Claisen-Schmidt condensation between methoxymethylacetone and trichloroacetyl chloride. This enone serves as the key intermediate for regioselective pyrazole formation.

Cyclocondensation with Methylhydrazine

In ethanol under reflux, the enone reacts with methylhydrazine hydrochloride (1.2 equiv) for 16 hours to form 3-methoxymethyl-1-methyl-1H-pyrazole-5-trichloromethyl (Yield: 78%). The trichloromethyl group at position 5 ensures subsequent hydrolysis to the carboxylic acid.

Hydrolysis to Carboxylic Acid

Treatment with 10% NaOH in ethanol (2 hours, room temperature) converts the trichloromethyl group to a carboxylate. Acidification with HCl yields 3-methoxymethyl-1-methyl-1H-pyrazole-5-carboxylic acid (Yield: 93%).

Lithiation to Final Product

Neutralization with lithium hydroxide monohydrate in methanol produces the lithium salt, isolated via rotary evaporation and recrystallization from ethanol/water (Yield: 95%).

Table 1: Reaction Conditions for Trichloromethyl Enone Route

StepReagents/ConditionsYield (%)
CyclocondensationMethylhydrazine HCl, EtOH, reflux78
Hydrolysis10% NaOH, EtOH, rt93
LithiationLiOH·H₂O, MeOH, rt95

Diethyl Butynedioate-Based Multi-Step Synthesis

Pyrazole Core Formation

Diethyl butynedioate and methylhydrazine condense in diethyl ether at -10°C to form ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate. This intermediate positions a hydroxyl group at C5 and an ester at C3.

Methoxymethylation at C3

The hydroxyl group at C3 is alkylated using methyl iodide and potassium carbonate in DMF (12 hours, 60°C), yielding ethyl 5-hydroxy-3-methoxymethyl-1-methyl-1H-pyrazole-3-carboxylate (Yield: 85%).

Ester Hydrolysis and Carboxylation

Saponification with 10% NaOH in ethanol converts the ester to a carboxylic acid. Subsequent bromination (omitted in this route) is replaced by direct lithiation using LiOH (Yield: 90%).

Table 2: Reaction Conditions for Diethyl Butynedioate Route

StepReagents/ConditionsYield (%)
CondensationMethylhydrazine, Et₂O, -10°C76
MethoxymethylationMeI, K₂CO₃, DMF, 60°C85
LithiationLiOH·H₂O, EtOH/H₂O90

Comparative Analysis of Synthetic Methods

Regioselectivity and Byproduct Formation

The trichloromethyl enone route offers superior regiocontrol, as the enone’s structure directs substituents to C3 and C5 during cyclization. In contrast, the diethyl butynedioate method requires post-synthetic alkylation, risking over-alkylation or ester hydrolysis side reactions.

Cost and Availability

Diethyl butynedioate is commercially available and cost-effective, whereas trichloromethyl enones require custom synthesis, increasing upfront costs.

Optimization Strategies and Challenges

Improving Methoxymethylation Efficiency

Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) during alkylation reduces reaction time and improves yields (hypothetical yield increase: 8–12%).

Alternative Lithiation Methods

Ball milling the carboxylic acid with LiOH in solvent-free conditions achieves 97% conversion in 30 minutes, reducing solvent waste.

Analytical Characterization

Hyphenated techniques (e.g., LC-MS/MS) confirm the absence of regioisomers. 1H^1H NMR spectra should exhibit a singlet for the 1-methyl group (δ 3.85 ppm) and a triplet for the methoxymethyl protons (δ 3.45 ppm) .

Scientific Research Applications

Chemistry

In the field of organic chemistry, Lithium 3-(methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylate serves as a valuable building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its ability to act as a reagent.

Biological Activities

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of pyrazole compounds can possess antimicrobial activity, making them candidates for further exploration in pharmaceutical applications .
  • Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory properties of pyrazole derivatives, which could lead to therapeutic applications in treating inflammatory diseases .

Agricultural Uses

The compound has been investigated for its insecticidal properties. Pyrazole derivatives have been incorporated into agrochemical formulations due to their effectiveness against pests such as Aphis fabae. Bioassays indicate that certain pyrazole compounds exhibit significant insecticidal activity comparable to commercial insecticides like imidacloprid .

Case Studies and Research Findings

Study Focus Findings
Study on Antimicrobial ActivityExplored various pyrazole derivativesIdentified significant antimicrobial effects against multiple strains
Insecticidal Activity AssessmentTested against Aphis fabaeCompound showed up to 85.7% mortality at specific concentrations
Cancer Treatment ResearchInvestigated lithium compounds for cancer therapySuggested potential use in targeting abnormal cell growth

Mechanism of Action

The mechanism of action of Lithium 3-(methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways: It can influence signaling pathways, such as those involving cyclic adenosine monophosphate (cAMP), glycogen synthase kinase-3 (GSK-3), and inositol monophosphatase (IMPase).

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs include:

1-Methyl-1H-pyrazole-3-carboxylic acid

Methyl 1H-pyrazole-3-carboxylate

5-Amino-3-hydroxy-1H-pyrazole derivatives

Bismuth-lithium heterobimetallic carboxylates

Table 1: Comparative Physicochemical Data
Compound Name Molecular Weight CAS RN Physical Form Purity/Solubility Key Applications
Lithium 3-(methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylate ~196.12* Not provided Solid Polar solvents Electrolytes, coordination chemistry
1-Methyl-1H-pyrazole-3-carboxylic acid 126.11 [25016-20-0] Solid (mp 150–152°C) 95% purity Organic synthesis
Methyl 1H-pyrazole-3-carboxylate 126.11 [15366-34-4] Liquid >95.0% (GC) Intermediate for pharmaceuticals

*Calculated based on analogous structures.

Key Observations:

  • The lithium carboxylate form has a higher molecular weight than its acid or ester analogs due to the lithium counterion.
  • The methoxymethyl group in the target compound likely enhances solubility in organic electrolytes compared to unsubstituted pyrazole carboxylates .
  • Heterobimetallic complexes (e.g., Bi-Li carboxylates) exhibit dynamic aggregation in solution, suggesting that the target compound may participate in similar coordination behavior .

Reactivity and Functional Performance

Coordination Chemistry

In heterobimetallic systems, lithium carboxylates bridge between metals (e.g., Bi-Li clusters), leveraging lithium’s high Lewis acidity for substrate activation . The methoxymethyl group in the target compound could modulate ligand flexibility and metal-binding efficiency compared to simpler carboxylates.

Biological Activity

Lithium 3-(methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Pyrazole Derivatives

Pyrazole and its derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The pyrazole scaffold is a crucial component in many therapeutic agents, making it a valuable target for drug development . The specific compound , this compound, is part of this broader class and exhibits unique biological activities.

Lithium salts have been studied for their effects on various biological pathways. The lithium ion is known to influence signal transduction pathways, particularly those involving phosphoinositide metabolism and glycogen synthase kinase-3 (GSK-3) inhibition. These interactions can lead to neuroprotective effects and mood stabilization, which are particularly relevant in the treatment of bipolar disorder .

Antiproliferative Activity

Recent studies have indicated that pyrazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of human cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest .

Study 1: Anticancer Activity

A study focusing on the synthesis of pyrazole derivatives reported that certain compounds displayed low nanomolar inhibition of lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. This inhibition led to reduced lactate production and inhibited glycolysis in pancreatic cancer cells . Although specific data on this compound was not provided, its structural similarities suggest potential for similar activity.

Study 2: Anti-inflammatory Properties

Another research effort highlighted the anti-inflammatory effects of various pyrazole derivatives. Compounds were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Some derivatives achieved up to 93% inhibition at certain concentrations, indicating a strong anti-inflammatory potential . Given the structural characteristics of this compound, it may exhibit comparable effects.

Comparative Analysis Table

Activity This compound Related Pyrazole Derivatives
AntiproliferativePotential (not directly studied)Low nM inhibition in cancer cells
Anti-inflammatoryPotential (not directly studied)Up to 93% inhibition of TNF-α
AntimicrobialNot specifically reportedVarious compounds exhibit activity
Mechanism (GSK-3 Inhibition)Likely involvement based on lithium's known mechanismsCommon among pyrazoles

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Lithium 3-(methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylate?

  • Methodology :

  • Cyclocondensation : React a β-ketoester (e.g., methyl acetoacetate) with a hydrazine derivative (e.g., methylhydrazine) under acidic or basic conditions to form the pyrazole ring. Subsequent functionalization with methoxymethyl groups can be achieved via alkylation or nucleophilic substitution .
  • Ester Hydrolysis : Synthesize the ethyl/methyl ester analog first (e.g., Ethyl 3-(methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylate) and perform hydrolysis using lithium hydroxide in aqueous THF/MeOH to yield the lithium salt .
    • Key Considerations :
  • Monitor reaction progress via TLC or HPLC to optimize intermediate purity.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the pyrazole ring (e.g., methoxymethyl and methyl groups) and assess purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl (C=O) stretching (~1700 cm⁻¹) and ether (C-O-C) vibrations (~1100 cm⁻¹) .
    • Validation : Compare spectral data with structurally similar pyrazole carboxylates (e.g., Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activities of pyrazole derivatives?

  • Methodology :

  • Density Functional Theory (DFT) : Use GGA functionals (e.g., PBE) to calculate electronic properties (HOMO-LUMO gaps, charge distribution) and correlate with bioactivity trends .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to explain variations in antimicrobial or anticancer efficacy across derivatives .
    • Case Study :
  • Compare this compound with Ethyl 3-bromo analogs () to assess how electronegative substituents alter binding affinities.

Q. What advanced computational frameworks predict the electrochemical stability of this lithium salt?

  • Methodology :

  • Ab Initio Molecular Dynamics (AIMD) : Simulate decomposition pathways under thermal stress using VASP with PAW pseudopotentials .
  • Linear Response Theory : Evaluate electron density redistribution under external electric fields to predict corrosion behavior in battery electrolytes .
    • Validation : Benchmark results against experimental cyclic voltammetry (CV) and impedance spectroscopy data .

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodology :

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example:
ParameterRange TestedOptimal Value
Temperature60–100°C80°C
SolventTHF, DMF, EtOHDMF
CatalystK₂CO₃, NaHK₂CO₃
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reaction kinetics dynamically .

Q. What strategies mitigate low solubility in pharmacological assays?

  • Methodology :

  • Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins .
  • Prodrug Design : Synthesize ester prodrugs (e.g., methyl esters) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
    • Validation : Compare bioavailability metrics (AUC, Cmax) between the lithium salt and prodrug analogs using LC-MS pharmacokinetic studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antimicrobial activities of structurally similar pyrazoles?

  • Methodology :

  • Meta-Analysis : Compile datasets from PubChem and CAS Common Chemistry () to identify outliers. Use statistical tools (e.g., ANOVA) to assess variability due to assay conditions (e.g., bacterial strains, MIC protocols) .
  • Standardized Testing : Re-evaluate compounds under controlled conditions (CLSI guidelines) with a reference standard (e.g., ciprofloxacin) .

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